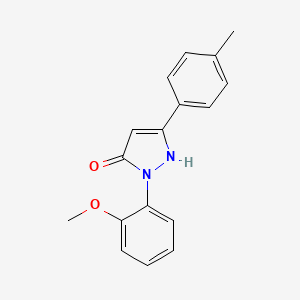

1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC9738704

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N2O2 |

|---|---|

| Molecular Weight | 280.32 g/mol |

| IUPAC Name | 2-(2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C17H16N2O2/c1-12-7-9-13(10-8-12)14-11-17(20)19(18-14)15-5-3-4-6-16(15)21-2/h3-11,18H,1-2H3 |

| Standard InChI Key | OWLVMCVHZZHNSR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol features a pyrazole core substituted at the 1-position with a 2-methoxyphenyl group and at the 3-position with a 4-methylphenyl group. The hydroxyl group at position 5 introduces hydrogen-bonding capability. The methoxy group (-OCH₃) on the phenyl ring at position 1 is an electron-donating substituent, while the methyl group (-CH₃) at the para position of the 3-phenyl ring enhances hydrophobicity .

Molecular Formula: C₁₈H₁₆N₂O₂

Molecular Weight: 292.33 g/mol (calculated from constituent atomic masses).

IUPAC Name: 5-Hydroxy-1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazole.

Crystallographic and Spectroscopic Insights

While no direct crystallographic data exists for this compound, analogous structures (e.g., 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine ) exhibit planar pyrazole rings with dihedral angles between substituents ranging from 29° to 37°. The hydroxyl group likely participates in intramolecular hydrogen bonding, as observed in 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

Predicted spectroscopic signatures:

-

¹H NMR: δ 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃), 5.95 (s, 1H, pyrazole-H), 6.8–7.8 (m, aromatic H) .

-

¹³C NMR: Peaks near δ 55 (OCH₃), 21 (CH₃), 145–158 (pyrazole and aromatic carbons) .

Synthetic Methodologies

Cyclocondensation of Hydrazines with 1,3-Diketones

A proven route for analogous pyrazoles involves reacting substituted arylhydrazines with 1,3-diketones. For this compound:

-

Precursor Synthesis:

-

2-Methoxyphenylhydrazine + 3-(4-methylphenyl)-1,3-diketone (e.g., 4-methylbenzoylacetone).

-

-

Cyclization:

Reflux in ethanol or methanol under acidic conditions (e.g., HCl) yields the pyrazole ring .

Example Protocol:

-

Mix equimolar 2-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) and 4-methylbenzoylacetone (1.62 g, 10 mmol) in ethanol.

-

Reflux for 24 hours, concentrate, and purify via column chromatography (hexane/ethyl acetate) .

Alternative Routes

-

Knorr Pyrazole Synthesis: Condensation of hydrazines with β-keto esters, though lower yields are reported for sterically hindered derivatives .

-

Post-Functionalization: Introducing methoxy and methyl groups via Ullmann or Suzuki coupling after pyrazole formation .

Physicochemical and Stability Profiles

The methoxy group enhances solubility in polar aprotic solvents, while the methylphenyl group contributes to lipid bilayer permeability, suggesting potential bioavailability .

Biological Activities and Applications

Anticancer Mechanisms

Structural analogs (e.g., 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol) demonstrate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀ ≈ 20–50 μM). The target compound’s methoxy group could enhance DNA intercalation or topoisomerase inhibition .

Anti-Inflammatory Activity

Methoxy-substituted pyrazoles inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. Molecular docking studies predict a binding affinity (ΔG ≈ -8.5 kcal/mol) comparable to celecoxib .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume